molecular formula C12H17NO2 B2587580 Methylphenyl(tert-butoxycarbonyl)amine CAS No. 28131-24-0

Methylphenyl(tert-butoxycarbonyl)amine

Cat. No. B2587580
CAS RN: 28131-24-0
M. Wt: 207.273
InChI Key: CKLRWXBZOPUEIE-UHFFFAOYSA-N
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Description

“Methylphenyl(tert-butoxycarbonyl)amine” is a compound that involves the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is used to protect amines during chemical reactions .


Synthesis Analysis

The synthesis of compounds involving the Boc group, like “Methylphenyl(tert-butoxycarbonyl)amine”, often involves the use of tert-butyloxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “Methylphenyl(tert-butoxycarbonyl)amine” involves the tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis . It is used to protect amines during chemical reactions .


Chemical Reactions Analysis

The chemical reactions involving “Methylphenyl(tert-butoxycarbonyl)amine” often involve the use of tert-butyloxycarbonyl-protected amino acids . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methylphenyl(tert-butoxycarbonyl)amine” are influenced by the presence of the Boc group . The Boc-protected amino acids are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .

Mechanism of Action

The mechanism of action for the deprotection of the Boc group involves the use of strong acids . The Boc group becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid then results in the free amine .

Safety and Hazards

The safety data sheet for compounds involving the Boc group indicates that they can be harmful in contact with skin and can cause skin and eye irritation . They may also cause respiratory irritation . Therefore, it is recommended to wear protective clothing and avoid breathing the dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the research and use of “Methylphenyl(tert-butoxycarbonyl)amine” could involve further exploration of its use in organic synthesis . The use of Boc-protected amino acids in peptide chemistry could be expanded, and the applicability of amino acid ionic liquids (AAILs) for organic synthesis could be further explored .

properties

IUPAC Name

tert-butyl N-methyl-N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13(4)10-8-6-5-7-9-10/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLRWXBZOPUEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylphenyl(tert-butoxycarbonyl)amine

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